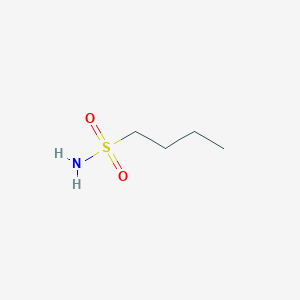

1-Butanesulfonamide

説明

1-Butanesulfonamide is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-Butanesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . Sulfonamides primarily target carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA replication .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, renal function, and genetic factors . .

生化学分析

Biochemical Properties

It is known that sulfonamides, a class of compounds to which 1-Butanesulfonamide belongs, have a broad spectrum of pharmacological activities

Cellular Effects

They can inhibit the growth and proliferation of bacteria, making them useful as antibacterial agents

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria

Dosage Effects in Animal Models

Sulfonamides are generally administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria

Metabolic Pathways

Sulfonamides are known to undergo phase I and phase II metabolic reactions, which involve the introduction or unmasking of a hydrophilic group and conjugation reactions, respectively

生物活性

1-Butanesulfonamide, also known as perfluoro-1-butanesulfonamide (FBSA), is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, environmental impact, and associated toxicity based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 3030-47-5

- Molecular Formula : C4H10NNaO3S

Toxicological Studies

This compound has been studied for its toxicological effects on various organisms. Notably, it has shown toxicity to aquatic life, including mysid shrimp, fish, and daphnia. Research indicates that exposure to FBSA can lead to significant ecological impacts due to its persistence and bioaccumulation potential in aquatic environments .

Table 1: Toxicity Data of this compound

| Organism | Toxicity Level (mg/L) | Study Reference |

|---|---|---|

| Mysid Shrimp | 0.5 | 3M Environmental Report |

| Fish | 1.0 | 3M Environmental Report |

| Daphnia | 0.75 | 3M Environmental Report |

Reproductive and Developmental Effects

A reproductive study conducted on rats exposed to FBSA revealed a decrease in male mating indices. This suggests potential endocrine-disrupting properties of the compound, raising concerns about its effects on reproductive health in wildlife and possibly humans .

Human Health Implications

Research has indicated that PFAS compounds, including FBSA, can accumulate in human blood serum over time. Long-term exposure has been associated with various health issues, including developmental and immunological effects . The persistence of these substances in the environment poses a significant risk, as they do not readily degrade and can remain in the ecosystem for extended periods.

Environmental Impact

This compound is resistant to degradation, making it highly persistent in the environment. Studies have shown that it can hydrolyze slowly under certain conditions but remains largely stable in neutral pH environments . This stability contributes to its accumulation in soil and water bodies.

Table 2: Environmental Persistence of FBSA

| Condition | Half-Life (Years) | Reference |

|---|---|---|

| pH 7 at 25°C | >48.54 | 3M Environmental Report |

| pH 4 | 0.6048 | 3M Environmental Report |

| pH 9 | Not significantly changed | 3M Environmental Report |

Case Study 1: Impact on Great Lakes Ecosystem

Research conducted on fish from the Great Lakes identified the presence of FBSA, indicating that industrial discharges contribute to its environmental distribution. The study traced the compound's pathway through food webs, demonstrating its potential for bioaccumulation and subsequent effects on higher trophic levels .

Case Study 2: PFAS Contamination in Drinking Water

A study conducted by the Florida Department of Environmental Protection highlighted the detection of FBSA in drinking water sources. The findings raised alarms about public health risks associated with long-term exposure to PFAS compounds through contaminated water supplies .

科学的研究の応用

Chemical Properties and Structure

1-Butanesulfonamide is characterized by its sulfonamide functional group, which imparts unique properties that make it valuable in various applications. Its molecular structure includes a butane chain attached to a sulfonamide group, giving it distinct chemical reactivity and solubility characteristics.

Precursor for Fluorinated Compounds

This compound serves as a precursor for the synthesis of perfluoroalkyl substances (PFAS), specifically perfluoro-1-butanesulfonamide (FBSA). These compounds are recognized for their surfactant properties and stability, making them suitable for various industrial applications, including:

- Cosmetics : Used for water- and oil-repellency in formulations.

- Textiles : Applied as a treatment to enhance water resistance.

- Firefighting Foams : Essential in creating foams that suppress flammable liquids.

FBSA has been identified in environmental samples, indicating its persistence and potential bioaccumulation in aquatic ecosystems .

Environmental Studies

Research has highlighted the environmental impact of this compound and its derivatives. Studies indicate that these compounds can partition into aquatic environments, raising concerns about their ecological effects. For example, FBSA was detected in marine sediments, suggesting its widespread distribution and potential risks to aquatic life .

Toxicological Research

Toxicity studies have been conducted to assess the effects of this compound on various organisms. The compound's safety profile is crucial for regulatory assessments, especially considering the increasing scrutiny on PFAS-related substances due to their persistence and potential health risks. Toxicological evaluations focus on endpoints such as developmental toxicity and endocrine disruption .

Manufacturing Processes

This compound is utilized in several manufacturing processes due to its chemical properties:

- Specialized Printing Inks : Employed at low concentrations to improve ink performance.

- Pesticide Formulations : Acts as an emulsifier or dispersing agent.

- Medical Devices : Used in coatings that require biocompatibility and stability.

Surfactant Development

The compound's surfactant properties make it a candidate for developing new formulations that require enhanced surface activity at low concentrations. This is particularly relevant in industries aiming to reduce the environmental footprint of traditional surfactants .

Case Study 1: Environmental Monitoring of FBSA

A French nationwide survey reported the first occurrence of FBSA in marine sediments, highlighting the need for continuous monitoring of emerging contaminants. The study emphasized the importance of understanding the distribution and fate of PFAS alternatives like FBSA in freshwater ecosystems .

Case Study 2: Toxicological Assessment of PFAS Alternatives

In a comprehensive review, researchers evaluated the toxicological profiles of various PFAS alternatives, including those derived from this compound. The findings underscored gaps in knowledge regarding the long-term effects of these compounds on human health and ecosystems, prompting calls for more rigorous testing protocols .

特性

IUPAC Name |

butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIZSQRQYWEGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185364 | |

| Record name | 1-Butanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-04-5 | |

| Record name | Butanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BUTANESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934CE25MDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of the 1-Butanesulfonamide derivatives studied in these papers?

A: The research papers primarily focus on N-substituted this compound derivatives, particularly those with a nonafluoro-1-butanesulfonyl group attached to the nitrogen atom. These derivatives often incorporate various aromatic rings and functional groups, like diazenyl and hydroxyl groups, influencing their physicochemical properties. For instance, in some studies, the derivatives featured a diazenyl linker connecting a phenyl ring attached to the sulfonamide nitrogen to another substituted phenyl ring [, , ].

Q2: How do these structural modifications impact the crystal structures of these compounds?

A: The presence of different substituents on the aromatic rings and their position significantly influences the crystal packing and intermolecular interactions observed in these compounds. For example, the ortho-substituted derivative of nonafluoro-{N-[(E)-2-(hydroxyphenyl)diazenyl]-phenyl}-1-butanesulfonamide exhibits hydrogen bonding involving both nitrogen atoms in the molecule due to their proximity to hydrogen atoms []. In contrast, the para-substituted derivative shows only one hydrogen bond, highlighting how subtle changes in substitution patterns impact intermolecular interactions and, consequently, crystal packing [].

Q3: Are there any potential applications of these this compound derivatives in synthetic chemistry?

A: Although not directly explored in the provided abstracts, the reactivity of N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (TNS-Tf) suggests potential applications for this compound derivatives in synthetic chemistry []. This compound effectively acts as a trifluoromethylating agent for various substrates, including aromatics, thiols, and disulfides, highlighting the potential of similar N-substituted this compound derivatives as reagents for introducing fluorine-containing groups into organic molecules. This area could be of significant interest for developing new pharmaceuticals or agrochemicals where fluorine substitution is often desired to modulate biological activity or improve metabolic stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。